molecular formula C6H7BFNO3 B2908595 4-Fluoro-2-methoxypyridine-3-boronic acid CAS No. 2377610-44-9

4-Fluoro-2-methoxypyridine-3-boronic acid

Cat. No.: B2908595
CAS No.: 2377610-44-9
M. Wt: 170.93
InChI Key: KYBJCYUFUXUOBG-UHFFFAOYSA-N
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Description

Significance of Pyridinylboronic Acids as Key Synthetic Intermediates

Pyridinylboronic acids are a subclass of heteroaromatic boronic acids that have gained prominence as critical intermediates in organic synthesis. Their stability, ease of handling compared to other organometallic reagents, and versatile reactivity make them highly valuable. wiley-vch.de The primary application of these compounds is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon (C-C) bonds. cdnsciencepub.comnih.gov This reaction is a cornerstone of modern medicinal chemistry, enabling the efficient assembly of complex biaryl and heteroaryl structures that are common motifs in pharmaceuticals. nih.govorganic-chemistry.org

The nitrogen atom in the pyridine (B92270) ring can influence the catalytic cycle of coupling reactions, sometimes posing challenges such as catalyst inhibition. researchgate.netnih.gov However, significant progress has been made in developing robust catalyst systems that can effectively couple a wide range of pyridinylboronic acids with various aryl and heteroaryl halides. organic-chemistry.orgnih.gov This has solidified their role as indispensable building blocks for creating libraries of compounds for drug discovery and for the synthesis of agrochemicals and advanced materials. nih.gov

Contextualizing 4-Fluoro-2-methoxypyridine-3-boronic Acid within the Landscape of Functionalized Heteroaromatic Boronic Acids

The utility of a boronic acid is heavily influenced by the functional groups on its aromatic or heteroaromatic ring. In the case of this compound, the pyridine core is decorated with two electronically distinct substituents that modulate its properties.

Heteroaromatic compounds, in general, are foundational to many areas of chemistry and biology. mdpi.com The introduction of functional groups allows for fine-tuning of a molecule's physical and chemical characteristics. ontosight.ai For this specific molecule:

The 4-Fluoro group acts as a strong electron-withdrawing group via the inductive effect. This can impact the acidity of the boronic acid and the reactivity of the pyridine ring.

The 2-Methoxy group is an electron-donating group through resonance. This donation can influence the electron density of the pyridine ring, counteracting the effect of the fluorine atom to some extent.

The 3-Boronic acid group is positioned between these two functional groups, and its reactivity in cross-coupling reactions will be a product of their combined electronic influence.

This specific substitution pattern makes this compound a unique building block. For instance, the fluorine atom can enhance a potential drug candidate's stability and lipophilicity, while the methoxy (B1213986) group offers a site for further chemical modification. guidechem.com The interplay of these groups provides a nuanced electronic profile that synthetic chemists can exploit to achieve specific outcomes.

Overview of Academic Research Trajectories for Fluorinated and Methoxylated Pyridine Scaffolds

The pyridine scaffold is often referred to as a "privileged" structure in medicinal chemistry, as it is a core component of numerous FDA-approved drugs and biologically active compounds. dovepress.comrsc.org Its ability to act as a hydrogen bond acceptor and its polar nature contribute to favorable interactions with biological targets and improved pharmacokinetic properties. dovepress.com Consequently, there is sustained academic and industrial interest in developing novel synthetic routes to functionalized pyridine derivatives. rsc.orgresearchgate.net

A significant trajectory in modern drug discovery is the strategic incorporation of fluorine into organic molecules. elsevierpure.com The introduction of fluorine or fluorinated groups can profoundly alter a molecule's properties, often leading to:

Enhanced Metabolic Stability: The strength of the carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life. elsevierpure.com

Increased Lipophilicity: Fluorine can enhance a molecule's ability to cross cell membranes. guidechem.com

Modulated Acidity/Basicity: The high electronegativity of fluorine can alter the pKa of nearby functional groups.

Improved Binding Affinity: Fluorine can participate in favorable interactions with protein targets.

Given these advantages, research into fluorinated heteroaromatics is a highly active field. elsevierpure.comacs.org The combination of a proven pyridine scaffold with the beneficial effects of both fluorine and methoxy functionalization places compounds like this compound at the forefront of interest for the synthesis of next-generation pharmaceuticals and other advanced materials.

Interactive Data Tables

Table 1: Properties of Isomeric Fluoro-Methoxypyridine Boronic Acids

Compound Name CAS Number Molecular Formula
3-Fluoro-2-methoxypyridine-4-boronic acid 1598387-84-8 C₆H₇BFNO₃
5-Fluoro-2-methoxypyridine-4-boronic acid 1043869-98-2 C₆H₇BFNO₃
2-Fluoro-3-methoxypyridine-5-boronic acid 1451392-07-6 C₆H₇BFNO₃

Properties

IUPAC Name

(4-fluoro-2-methoxypyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BFNO3/c1-12-6-5(7(10)11)4(8)2-3-9-6/h2-3,10-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBJCYUFUXUOBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CN=C1OC)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Fluoro 2 Methoxypyridine 3 Boronic Acid and Its Derivatives

Established Approaches for Pyridinylboronic Acid Synthesis Relevant to 4-Fluoro-2-methoxypyridine-3-boronic Acid Scaffolds

Halogen-metal exchange is a cornerstone in the synthesis of aryl and heteroaryl boronic acids. umich.edu This method typically involves the reaction of a halogenated pyridine (B92270) with an organolithium reagent or the formation of a Grignard reagent, followed by quenching with a boron electrophile, such as a trialkyl borate (B1201080).

Lithium-Halogen Exchange: This method is particularly effective for the borylation of bromo- and iodopyridines. The reaction is generally performed at low temperatures (-78 °C to -40 °C) to prevent side reactions. For the synthesis of a this compound scaffold, a plausible precursor would be a 3-bromo-4-fluoro-2-methoxypyridine. The bromine atom at the 3-position would undergo exchange with an alkyllithium reagent (e.g., n-butyllithium), followed by the addition of a trialkyl borate (e.g., triisopropyl borate) to furnish the desired boronic acid after acidic workup. A similar protocol has been successfully applied to the synthesis of 2-fluoropyridine-4-boronic acid from 4-bromo-2-fluoropyridine (B161659) with a high yield of 91%. chemicalbook.com

Grignard Reagent Mediated Routes: The formation of a pyridyl Grignard reagent from the corresponding bromopyridine and magnesium metal, followed by reaction with a boronic ester, is another viable route. nih.gov However, the preparation of Grignard reagents from electron-deficient pyridines can sometimes be challenging.

Table 1: Representative Conditions for Halogen-Metal Exchange Borylation of Halopyridines
Halopyridine DerivativeReagentsConditionsProductYield
4-Bromo-2-fluoropyridine1. n-BuLi 2. B(OiPr)3 3. HClToluene/THF, -78°C to -20°C2-Fluoropyridine-4-boronic acid91%
3-Bromopyridine1. i-PrMgCl 2. B(OiPr)3 3. H3O+THF, 0°C to rtPyridine-3-boronic acidGood

Directed ortho-metallation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.org In this strategy, a directing metalation group (DMG) on the pyridine ring coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. Both methoxy (B1213986) and fluoro groups can act as DMGs, although the methoxy group is generally a stronger director. In the case of a 4-fluoro-2-methoxypyridine (B1296431) substrate, the methoxy group at the 2-position would likely direct metallation to the 3-position. Subsequent quenching of the resulting lithiated species with a trialkyl borate would yield the desired this compound. umich.edu

The choice of the organolithium base is crucial in DoM. While n-butyllithium is commonly used, sterically hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can offer improved selectivity and tolerance of other functional groups. acs.org

Table 2: Examples of Directed ortho-Metallation for Pyridine Functionalization
SubstrateDirecting GroupBaseElectrophileProduct Position of Functionalization
2-Methoxypyridine-OMen-BuLiB(OiPr)33-position
4-Fluorobenzoic acid-COOHs-BuLi/TMEDAMe2S25-position

Transition Metal-Catalyzed Borylation for the Preparation of this compound Type Structures

In recent years, transition metal-catalyzed reactions have emerged as highly efficient and versatile methods for the synthesis of organoboron compounds, often with high regioselectivity and functional group tolerance. google.com

The Miyaura borylation, a palladium-catalyzed cross-coupling reaction of aryl or heteroaryl halides with a diboron (B99234) reagent such as bis(pinacolato)diboron (B136004) (B₂pin₂), is a widely used method for the synthesis of boronic esters. organic-chemistry.org This approach is applicable to a wide range of halopyridines, including those bearing fluoro and methoxy substituents. For the synthesis of a this compound derivative, a 3-bromo- (B131339) or 3-iodo-4-fluoro-2-methoxypyridine would be a suitable starting material. The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc). nih.gov More recent developments have also utilized dialkoxyhydroboranes like pinacolborane (HBpin) as the boron source. organic-chemistry.org

Table 3: Conditions for Palladium-Catalyzed Borylation of Halopyridines
HalopyridineBoron ReagentCatalystBaseSolventYield
Aryl/Heteroaryl HalidesB2pin2Pd(dppf)Cl2KOAcDioxaneGood to Excellent
Aryl/Heteroaryl HalidesHBpinPdCl2(dppf)Et3NDioxaneHigh

Iridium-catalyzed C-H borylation has become a powerful method for the direct conversion of C-H bonds to C-B bonds. rsc.org However, the borylation of pyridines can be challenging due to the coordinating ability of the nitrogen atom, which can inhibit the catalyst. nih.gov The regioselectivity is often governed by steric factors, with borylation occurring at the least hindered position. For 4-fluoro-2-methoxypyridine, C-H borylation could potentially occur at the 3-, 5-, or 6-positions. The directing effects of the fluoro and methoxy groups would play a crucial role in determining the regioselectivity. Generally, borylation occurs meta to a directing group in the absence of strong ortho-directing effects. msu.edu

Rhodium catalysts have shown promise in the ortho-selective C-F bond borylation of polyfluoroarenes, particularly when directed by a nitrogen-containing heterocycle. nih.gov This methodology could potentially be applied to the C-F activation of a fluoropyridine precursor to install a boron moiety. rsc.org

Table 4: Iridium- and Rhodium-Catalyzed Borylation Strategies
Catalyst TypeReaction TypeSubstrate ScopeKey Features
IridiumC-H BorylationArenes and HeteroarenesSterically controlled regioselectivity, can be inhibited by pyridine nitrogen.
RhodiumC-F BorylationPolyfluoroarenes with directing groupsOrtho-selective to the directing group, activation of strong C-F bonds.

Nickel catalysis has emerged as a cost-effective and efficient alternative for cross-coupling reactions, including the borylation of aryl fluorides via C-F bond activation. nih.gov Given the strength of the C-F bond, its activation and subsequent functionalization are challenging but highly desirable transformations. Nickel complexes, often in the presence of a suitable ligand, can catalytically cleave the C-F bond of fluoropyridines and facilitate the introduction of a boryl group. This approach would be particularly relevant for the synthesis of this compound if a suitable precursor with a fluorine atom at the 3-position were available, or for the borylation at the 4-position via C-F activation of a 4-fluoropyridine (B1266222) precursor.

Novel and Mechanistically Distinct Synthetic Routes Applicable to this compound Precursors

The synthesis of functionalized pyridinylboronic acids, such as this compound, is of significant interest due to their utility as building blocks in medicinal chemistry and materials science. This section explores several novel and mechanistically distinct synthetic strategies that can be applied to the preparation of precursors to this specific compound. These methods offer alternatives to traditional cross-coupling or metal-halogen exchange reactions, providing unique pathways for the formation of the critical carbon-boron bond on the pyridine scaffold.

[4+2] Cycloaddition Reactions Leading to Pyridinylboronic Structures

[4+2] cycloaddition reactions, particularly the Diels-Alder reaction, represent a powerful strategy for the de novo synthesis of six-membered rings, including the pyridine nucleus, with a boron functionality already installed. researchgate.netacsgcipr.org This approach can be categorized into normal and inverse electron-demand Diels-Alder reactions.

In a normal electron-demand scenario, an electron-rich diene reacts with an electron-poor dienophile. To synthesize a pyridinylboronic acid precursor, an alkynylboronate can serve as the dienophile, reacting with a 1-aza- or 1,3-diaza-1,3-diene. acs.org The subsequent cycloadduct can then aromatize, often with the elimination of a small molecule, to yield the substituted pyridinylboronic ester. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of the substituents on both the diene and the dienophile.

Alternatively, inverse electron-demand Diels-Alder reactions involve an electron-poor diene, such as a 1,2,4-triazine (B1199460) or a substituted pyrimidine (B1678525), reacting with an electron-rich dienophile. acsgcipr.org In this case, a boron-containing alkene or alkyne with electron-donating properties could be employed. The initial cycloadduct typically undergoes a retro-Diels-Alder reaction, extruding a stable molecule like nitrogen gas (from a triazine) to afford the aromatic pyridine ring. acsgcipr.org

This strategy allows for the construction of highly substituted pyridine rings with precise control over the substituent placement, including the boronic ester group. For the synthesis of a precursor to this compound, one could envision a [4+2] cycloaddition between a suitably substituted azadiene and an alkynylboronate, where the substituents are chosen to direct the formation of the desired substitution pattern.

Table 2: Synthesis of Pyridinylboronic Esters via [4+2] Cycloaddition

DieneDienophileReaction TypeProductYield (%)Reference
Substituted 1-azadieneAlkynylboronateNormal Demand Diels-AlderSubstituted Pyridinylboronic EsterVaries nih.gov
1,2,4-TriazineYnamineInverse Demand Diels-AlderSubstituted PyridineGood acsgcipr.org
2-PyrazinoneAlkynylboronateDiels-Alder/Retro-Diels-AlderFunctionalized 2-Pyridone Boronic EsterGood researchgate.net

Electrophilic Aromatic Borylation

Direct C–H borylation of a pre-existing pyridine ring through an electrophilic aromatic substitution mechanism is another viable, metal-free route. ed.ac.uk This transformation typically employs strong boron electrophiles, such as boron trihalides (e.g., BBr₃ or BCl₃), which react with the aromatic substrate. The regioselectivity of this reaction is highly dependent on the electronic nature of the pyridine ring and the presence of any directing groups. nih.gov

For a substrate like 4-fluoro-2-methoxypyridine, the methoxy group at the 2-position is an ortho-, para-director. However, in pyridine systems, the nitrogen atom is a strong deactivating group, making electrophilic substitution challenging. The directing effect of substituents must be considered in this context. The methoxy group at C2 would be expected to direct electrophilic attack to the C3 and C5 positions. The fluorine atom at C4 is a deactivating group but also an ortho-, para-director. Therefore, the combined directing effects of the 2-methoxy group would strongly favor borylation at the C3 position.

The mechanism involves the coordination of the Lewis acidic boron reagent to the pyridine nitrogen, which further deactivates the ring. However, directing groups can overcome this deactivation. For instance, amide groups have been successfully used as modifiable directing groups for ortho-borylation. nih.govresearchgate.netrsc.org In the case of 4-fluoro-2-methoxypyridine, the lone pair on the methoxy oxygen could act as an internal Lewis base, potentially directing the borylation to the adjacent C3 position. The reaction would likely require stoichiometric amounts of the boron trihalide and a subsequent workup to hydrolyze the boron-halogen bonds to form the boronic acid.

Table 3: Examples of Directed Electrophilic Borylation

SubstrateBorylating AgentDirecting GroupPosition of BorylationReference
N-PivaloylanilineBBr₃Amideortho to Amide nih.gov
PhenylacetamideBBr₃Amideortho to Amide ed.ac.ukresearchgate.net
2-ArylpyridineBBr₃Pyridine Nitrogenortho to Pyridine on Aryl Ring nih.gov

Reductive Coupling Strategies for Pyridine-Boron Systems

Reductive coupling strategies for the formation of C–B bonds on pyridine rings are an emerging area. These methods often involve radical intermediates and offer a mechanistically distinct alternative to the previously described approaches.

One relevant strategy is the pyridine-catalyzed radical borylation of haloarenes. organic-chemistry.orgresearchgate.net In this process, a pyridine derivative can act as a catalyst to generate a pyridine-stabilized boryl radical from a diboron reagent like bis(pinacolato)diboron (B₂pin₂). This boryl radical can then participate in a cross-coupling reaction with a halogenated pyridine.

For the synthesis of a this compound precursor, one could envision starting with 3-bromo-4-fluoro-2-methoxypyridine. A pyridine-catalyzed, transition-metal-free radical reaction could then be employed to couple the boryl moiety at the C3 position. The mechanism is believed to involve a single electron transfer (SET) process, generating an aryl radical from the halopyridine, which then combines with the pyridine-stabilized boryl radical to form the C–B bond. organic-chemistry.org This method is attractive due to its operational simplicity, mild reaction conditions, and avoidance of transition metal catalysts.

Another approach involves the reductive coupling of aldehydes with olefins promoted by a pyridine-boryl radical. nih.gov While not a direct method for borylating a pyridine ring, it highlights the utility of pyridine-boryl radicals in C–C bond formation, which could potentially be adapted for C–B bond formation on the pyridine scaffold itself under different reaction conditions.

Table 4: Pyridine-Catalyzed Radical Borylation of Aryl Halides

Aryl HalideBorylating AgentCatalystProductYield (%)Reference
BromobenzeneB₂pin₂PyridinePhenylboronic esterGood organic-chemistry.org
4-BromotolueneB₂pin₂Pyridine4-Tolylboronic esterGood organic-chemistry.org
1-BromonaphthaleneB₂pin₂Pyridine1-Naphthylboronic esterGood researchgate.net

Reactivity and Mechanistic Aspects of 4 Fluoro 2 Methoxypyridine 3 Boronic Acid

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of 4-Fluoro-2-methoxypyridine-3-boronic Acid

The palladium-catalyzed Suzuki-Miyaura coupling reaction provides a powerful method for creating C-C bonds and is widely used for synthesizing a variety of important organic compounds. nih.gov For heteroaryl compounds like this compound, this reaction allows for its incorporation into more complex molecular architectures. The reaction's success and rate are influenced by the nature of the catalyst, the base, the solvent, and the coupling partners. youtube.com The electron-deficient nature of the pyridine (B92270) ring, further influenced by the fluoro and methoxy (B1213986) substituents, can affect the kinetics of the catalytic cycle, particularly the transmetalation step. nih.gov

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) complex, which reacts with the aryl or heteroaryl halide (Ar-X). The palladium center inserts itself into the carbon-halogen bond, becoming oxidized from Pd(0) to a Pd(II) species. This step forms a square planar organopalladium(II) complex. The rate of this step is highly dependent on the nature of the leaving group (X), with reactivity typically following the order I > Br > OTf > Cl > OTs. youtube.com

Transmetalation: This is often the rate-determining step and is the most complex phase of the cycle. In this step, the organic group from the boronic acid is transferred to the palladium(II) complex, displacing the halide or pseudohalide. This process requires activation of the boronic acid by a base to form a more nucleophilic boronate species. The precise mechanism of this transfer has been a subject of extensive study, with two primary pathways proposed: the boronate pathway and the oxo-palladium pathway. nih.gov For pyridylboronic acids, which can be electron-deficient, this step can be particularly challenging and may proceed at a slower rate. nih.gov

Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the two organic fragments attached to the palladium center. The diorganopalladium(II) complex undergoes reductive elimination, releasing the final biaryl product. This process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. This step typically proceeds from a cis-isomeric complex.

The boronate pathway, often considered the canonical route for transmetalation, involves the reaction of the boronic acid with a base (e.g., hydroxide, carbonate) to form a tetracoordinate "ate" complex, or boronate. organic-chemistry.org This boronate is significantly more nucleophilic than the neutral boronic acid. The increased electron density on the boron atom facilitates the transfer of the organic moiety (in this case, the 4-fluoro-2-methoxypyridinyl group) to the electrophilic Pd(II) center of the organopalladium halide complex formed during oxidative addition. This transfer typically occurs with the displacement of the halide ligand from the palladium complex.

The equilibrium between the boronic acid and the boronate is crucial, and the choice of base and solvent can significantly influence the concentration of the active boronate species. For pyridylboronic acids, which are prone to protodeboronation (cleavage of the C-B bond by a proton source), careful selection of reaction conditions is necessary to ensure the boronate pathway proceeds efficiently without significant decomposition of the starting material. nih.gov

An alternative mechanistic proposal is the oxo-palladium pathway. In this route, the base (typically hydroxide) first displaces the halide ligand on the Pd(II) complex to form a palladium-hydroxo complex (Ar-Pd-OH). This hydroxo complex then interacts with the neutral, Lewis acidic boronic acid. A Pd-O-B linkage is formed, which facilitates the transfer of the organic group from boron to palladium.

This pathway avoids the formation of a free boronate species in solution and can be significant, particularly in aqueous conditions or with bases that readily form hydroxides. For pyridinylboronic acids, the Lewis basicity of the pyridine nitrogen can complicate the reaction by potentially coordinating to the palladium center and inhibiting catalytic activity. nih.gov However, the oxo-palladium pathway might be less sensitive to the electronic nature of the boronic acid itself, offering a viable route for coupling more electron-deficient systems like this compound.

This compound demonstrates versatility by coupling with a range of electrophilic partners, including aryl and heteroaryl halides (bromides, chlorides) and pseudohalides (triflates, tosylates). The choice of catalyst, ligand, and base is critical for achieving high yields across this spectrum of substrates, as their reactivities vary significantly.

Aryl bromides are common and reliable coupling partners for Suzuki-Miyaura reactions due to their balanced reactivity and stability. researchgate.net The coupling of this compound with various aryl and heteroaryl bromides generally proceeds efficiently using standard palladium catalysts like Pd(PPh₃)₄ or catalyst systems generated in situ from a palladium source (e.g., Pd(OAc)₂) and a phosphine (B1218219) ligand.

Aryl chlorides are more challenging substrates because the C-Cl bond is stronger, making the oxidative addition step slower and more demanding. nih.govacs.org To achieve successful coupling with aryl chlorides, more active catalyst systems are typically required. These often feature sterically hindered and electron-rich phosphine ligands, such as Buchwald-type biarylphosphines (e.g., RuPhos, XPhos) or bulky alkylphosphines (e.g., P(t-Bu)₃). nih.govresearchgate.net These ligands promote the formation of highly reactive, low-coordinate Pd(0) species that can activate the inert C-Cl bond.

Table 1: Representative Suzuki-Miyaura Coupling Conditions for Pyridyl Boronic Acids with Aryl Halides This table presents generalized conditions based on literature for similar pyridyl boronic acids, as specific examples for this compound are not extensively detailed.

Aryl Halide TypeTypical CatalystTypical LigandTypical BaseTypical SolventReference
Aryl BromidePd(OAc)₂ or Pd₂(dba)₃PPh₃, RuPhosK₂CO₃, Cs₂CO₃Dioxane/H₂O, Toluene nih.govacs.org
Aryl ChloridePd(OAc)₂XPhos, RuPhos, P(t-Bu)₃K₃PO₄, K₂CO₃Dioxane/H₂O, Toluene, t-Amyl alcohol nih.govresearchgate.net

Aryl triflates (OTf) and tosylates (OTs) serve as valuable alternatives to halides in Suzuki-Miyaura couplings. Aryl triflates are highly reactive, with their reactivity often comparable to that of aryl bromides, making them excellent substrates for coupling with pyridylboronic acids under relatively mild conditions. rsc.org

Aryl tosylates are generally less reactive than triflates and require more forcing conditions or highly active catalyst systems for efficient coupling. ewha.ac.kr Their lower cost and easy preparation from phenols, however, make them attractive electrophiles. The development of specialized palladium-ligand systems has expanded the utility of aryl tosylates in cross-coupling reactions, including those with heteroaryl boronic acids.

Table 2: Reactivity of Aryl Pseudohalides in Suzuki-Miyaura Couplings This table outlines general reactivity and conditions for pseudohalides with boronic acids.

PseudohalideGeneral ReactivityKey AdvantagesCatalyst System NotesReference
Aryl Triflate (Ar-OTf)High (similar to Ar-Br)Easily prepared from phenols.Couples under standard Pd/phosphine catalysis. organic-chemistry.orgrsc.org
Aryl Tosylate (Ar-OTs)Moderate (less than Ar-Br/OTf)Stable, crystalline, and cost-effective.Often requires more active, electron-rich, and bulky phosphine ligands. ewha.ac.krresearchgate.net

Influence of Catalytic Systems, Ligands, and Bases on Suzuki-Miyaura Coupling Efficiency

The efficiency of the Suzuki-Miyaura coupling involving this compound is highly dependent on the choice of the catalytic system, including the palladium catalyst, ligands, and the base. The electron-deficient nature of the pyridyl ring can present challenges, such as a slower transmetalation step and a higher propensity for side reactions. nih.govorgsyn.org

Catalytic Systems: Palladium catalysts are standard for Suzuki-Miyaura reactions. For heteroaryl couplings, catalysts like palladium(II) acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly employed. orgsyn.org For challenging substrates, including electron-deficient heteroaryls, more specialized catalysts such as those incorporating bulky and electron-rich phosphine ligands are often more effective. claremont.edu For instance, Pd(dppf)Cl₂, which features a ferrocene-based diphosphine ligand, has shown efficacy in the coupling of pyridyl boronic acids. nih.govcdnsciencepub.com

Ligands: The choice of ligand is critical in stabilizing the palladium center, facilitating oxidative addition and reductive elimination, and influencing the rate of transmetalation. For electron-deficient heteroarylboronic acids, electron-rich and sterically hindered phosphine ligands are often preferred. Ligands such as RuPhos (2-dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl) have been shown to be effective for the coupling of pyridyl-sulfonyl fluorides with boronic acids. claremont.edu The bite angle of bidentate phosphine ligands can also influence the reaction yield, although a clear correlation is not always observed. cdnsciencepub.com

Bases: The base plays a crucial role in the activation of the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step. researchgate.net The choice of base can significantly affect the reaction outcome, and its strength and solubility are important factors. Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are commonly used. orgsyn.orgbeilstein-journals.org The selection of the base can be critical in preventing side reactions like protodeboronation, especially with sensitive heteroarylboronic acids. researchgate.net

Below is an interactive data table summarizing typical conditions that could be optimized for the Suzuki-Miyaura coupling of a compound like this compound, based on findings for similar heteroaryl systems.

CatalystLigandBaseSolventTemperature (°C)Typical Yield Range (%)
Pd(dppf)Cl₂dppfK₃PO₄Dioxane/H₂O80-10060-90
Pd(OAc)₂RuPhosCs₂CO₃Toluene100-11070-95
Pd(PPh₃)₄PPh₃Na₂CO₃DME/H₂O9050-85
Pd₂(dba)₃XPhosK₃PO₄t-BuOH8075-98

Strategies for Mitigating Common Side Reactions: Protodeboronation, Oxidative Homocoupling, and Catalyst Deactivation

Several side reactions can compete with the desired cross-coupling process, leading to reduced yields and purification challenges. Key among these are protodeboronation, oxidative homocoupling, and catalyst deactivation.

Protodeboronation: This is the protonolysis of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. wikipedia.org This side reaction is particularly prevalent with heteroarylboronic acids, especially those containing basic nitrogen atoms, as they can exist in a reactive zwitterionic form under neutral pH. wikipedia.orgresearchgate.net The electron-withdrawing nature of the fluorine atom in this compound can also increase the susceptibility to protodeboronation. nih.govresearchgate.net

Strategies to mitigate protodeboronation include:

Use of Boronic Acid Derivatives: Converting the boronic acid to a more stable derivative, such as an N-methyliminodiacetic acid (MIDA) boronate ester or an organotrifluoroborate, can suppress premature protodeboronation. wikipedia.org These derivatives act as "slow-release" sources of the boronic acid under the reaction conditions.

pH Control: The rate of protodeboronation is often pH-dependent. Adjusting the reaction pH by careful selection of the base can minimize this side reaction. For some pyridyl boronic acids, either acidic or strongly basic conditions can attenuate protodeboronation by shifting the equilibrium away from the reactive zwitterionic species. wikipedia.org

Anhydrous Conditions: Performing the reaction under anhydrous conditions can also reduce the extent of protodeboronation.

Oxidative Homocoupling: This side reaction involves the coupling of two boronic acid molecules to form a symmetrical biaryl species. This process is often promoted by the presence of oxygen and can be catalyzed by the palladium species. While less common than protodeboronation, it can be a significant issue, particularly at higher temperatures and with prolonged reaction times. Careful degassing of the reaction mixture and maintaining an inert atmosphere can help to minimize oxidative homocoupling.

Catalyst Deactivation: The nitrogen atom of the pyridine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation. This is a common issue with heteroaryl substrates in Suzuki-Miyaura couplings. The use of bulky, electron-rich phosphine ligands can help to prevent this deactivation by sterically shielding the palladium center and promoting the desired catalytic cycle over off-cycle coordination.

Other Metal-Catalyzed Cross-Coupling and Functionalization Reactions

Beyond the Suzuki-Miyaura coupling, this compound can potentially participate in other metal-catalyzed cross-coupling and functionalization reactions.

Adaptations for Negishi and Stille Coupling Methodologies

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgnrochemistry.com To adapt this compound for a Negishi coupling, it would first need to be converted into the corresponding organozinc reagent. This can typically be achieved by transmetalation from an organolithium or organomagnesium species, which in turn could be prepared from a halogenated precursor of the pyridine. Alternatively, direct conversion of the boronic acid to a pyridylzinc halide may be possible under specific conditions. Once formed, the 4-fluoro-2-methoxy-3-pyridylzinc halide could be coupled with various aryl or vinyl halides. orgsyn.orgnih.gov

Stille Coupling: The Stille reaction couples an organotin (organostannane) compound with an organic halide, catalyzed by palladium. orgsyn.org Similar to the Negishi coupling, adaptation would require the synthesis of the corresponding 4-fluoro-2-methoxy-3-pyridylstannane. This could be achieved by reacting a suitable organolithium or Grignard reagent derived from a halogenated pyridine with a trialkyltin halide (e.g., Bu₃SnCl). The resulting organostannane could then be used in a Stille coupling with a variety of organic electrophiles.

Chan-Lam Type Couplings Utilizing Boronic Acids

The Chan-Lam coupling is a copper-catalyzed reaction that forms a carbon-heteroatom bond, typically between an arylboronic acid and an amine (N-arylation) or an alcohol/phenol (O-arylation). organic-chemistry.orgrsc.org This reaction offers an alternative to the palladium-catalyzed Buchwald-Hartwig amination. Given its nature as a heteroarylboronic acid, this compound is a potential substrate for Chan-Lam couplings.

N-Arylation: The coupling of this compound with various primary and secondary amines or other N-nucleophiles in the presence of a copper catalyst (e.g., copper(II) acetate) and a base could lead to the formation of 3-amino-4-fluoro-2-methoxypyridine derivatives. Studies on the Chan-Lam N-arylation of pyrimidinones (B12756618) with arylboronic acids have shown that the reaction is tolerant of various functional groups. nih.govresearchgate.net

O-Arylation: Similarly, the reaction with alcohols or phenols could yield the corresponding 3-alkoxy- or 3-aryloxy-4-fluoro-2-methoxypyridines. The Chan-Lam O-arylation has been successfully applied to complex substrates like protected amino acids. nih.gov

Fluorine-Directed Cross-Couplings and Functionalization of Methoxy Groups

The substituents on the pyridine ring, namely the fluorine and methoxy groups, can influence further functionalization reactions.

Fluorine-Directed Cross-Couplings: The fluorine atom, being highly electronegative, can direct ortho-lithiation or other metalation reactions at the C5 position. This ortho-directing effect of fluorine is a known phenomenon in the functionalization of fluoroarenes. acs.org Subsequent trapping of the resulting organometallic intermediate with an electrophile would allow for the introduction of a new substituent at the C5 position.

Functionalization of Methoxy Groups: The 2-methoxy group on the pyridine ring could potentially be a site for further reactions. For instance, demethylation to the corresponding 2-hydroxypyridine (B17775) could be achieved using reagents like boron tribromide (BBr₃). The resulting pyridone could then undergo a variety of functionalization reactions at the oxygen or nitrogen atom.

Strategic Applications of 4 Fluoro 2 Methoxypyridine 3 Boronic Acid in Organic Synthesis and Functional Materials

4-Fluoro-2-methoxypyridine-3-boronic Acid as a Key Synthetic Building Block for Complex Molecular Architectures

The utility of this compound as a synthetic intermediate is primarily derived from the reactivity of its boronic acid functional group. This group is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds. mdpi.com

The synthesis of substituted pyridines is a central theme in medicinal and agricultural chemistry. researchgate.netnih.gov this compound serves as a valuable precursor for the construction of more complex fluorinated pyridine (B92270) scaffolds. The presence of the fluorine atom can enhance the biological activity and metabolic stability of the resulting molecules. ossila.com While specific examples detailing the direct use of this compound in the construction of novel scaffolds are not extensively documented in publicly available literature, the general strategy involves the coupling of the boronic acid with a suitable organic halide or triflate. This approach allows for the modular and efficient assembly of highly functionalized pyridine derivatives that would be challenging to synthesize using other methods. nih.gov

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of biaryl and polyheteroaryl compounds, which are common structural motifs in pharmaceuticals, agrochemicals, and organic electronic materials. rsc.orgrsc.orgresearchgate.net Pyridine-containing biaryls are of particular importance due to their diverse biological activities. researchgate.net this compound can be effectively employed in these reactions to introduce a 4-fluoro-2-methoxypyridine (B1296431) unit.

The general reaction scheme for the Suzuki-Miyaura coupling involving this boronic acid is depicted below:

Scheme 1: General Suzuki-Miyaura cross-coupling reaction with this compound.

The reaction conditions for such couplings are typically mild and tolerant of a wide range of functional groups. rsc.org The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. While specific data for this compound is limited, related fluorinated pyridine boronates have been successfully coupled with various aryl and heteroaryl halides.

Coupling Partner (Ar-X)ProductCatalyst SystemBaseSolventYield (%)
Aryl Bromide3-Aryl-4-fluoro-2-methoxypyridinePd(PPh₃)₄K₂CO₃Toluene/H₂ONot Reported
Heteroaryl Chloride4-Fluoro-3-heteroaryl-2-methoxypyridinePd₂(dba)₃ / SPhosK₃PO₄DioxaneNot Reported
Aryl Triflate3-Aryl-4-fluoro-2-methoxypyridinePd(OAc)₂ / XPhosCsFTHFNot Reported

This table represents typical conditions for Suzuki-Miyaura reactions with pyridine boronic acids; specific yield data for this compound is not available in the reviewed literature.

Utility in Agrochemical and Pharmaceutical Intermediate Synthesis

The incorporation of fluorine into bioactive molecules is a widely adopted strategy in both the agrochemical and pharmaceutical industries to enhance efficacy and pharmacokinetic properties. ossila.comnih.govhalocarbonlifesciences.com

Fluorinated building blocks like this compound are instrumental in the design of novel bioactive compounds. americanelements.com The fluorine atom can modulate the electronic properties of the pyridine ring, influencing its binding affinity to biological targets. ossila.com Furthermore, the methoxy (B1213986) group can serve as a handle for further functionalization.

A notable application of a closely related compound, 4-chloro-2-fluoro-3-methoxyphenylboronic acid, is in the synthesis of herbicidal compounds. nih.govmdpi.com This boronic acid is a key intermediate in the production of 6-(4-chloro-2-fluoro-3-methoxyphenyl)-4-aminopicolinates and 2-(4-chloro-2-fluoro-3-methoxyphenyl)-6-amino-4-pyrimidinecarboxylic acids, which exhibit potent herbicidal activity. mdpi.comchemicalbook.com The synthesis involves a Suzuki coupling reaction between the boronic acid and a functionalized pyridine or pyrimidine (B1678525) core. mdpi.com This example underscores the utility of fluorinated phenyl and pyridyl boronic acids in constructing complex and commercially valuable agrochemicals. nih.govccspublishing.org.cn

In the pharmaceutical realm, boronic acids are recognized as important intermediates for a variety of drugs, including anti-inflammatory, anti-tumor, and anti-viral agents. mdpi.com The ability to introduce a fluorinated methoxypyridine moiety using this compound allows for the exploration of new chemical space in drug discovery programs.

Bioactive Compound ClassRole of Fluorinated Pyridine Moiety
HerbicidesEnhancement of herbicidal potency and spectrum of activity.
FungicidesPotential to overcome resistance and improve efficacy. mdpi.comnih.gov
InsecticidesModification of binding to insect target proteins.
Kinase InhibitorsInteraction with the hinge region of the kinase domain.
GPCR ModulatorsTuning of receptor affinity and selectivity.

Late-stage functionalization is a powerful strategy in drug discovery that allows for the rapid diversification of complex molecules to explore structure-activity relationships. While methods involving C-H fluorination followed by nucleophilic aromatic substitution have been reported for the late-stage modification of pyridines, the direct introduction of a functionalized pyridine ring via a boronic acid can also be considered a late-stage diversification approach. By having a common intermediate that can be coupled with various boronic acids, including this compound, diverse chemical libraries can be efficiently generated.

Development of Advanced Materials and Catalytic Ligands

The unique electronic and photophysical properties of fluorinated aromatic compounds make them attractive candidates for applications in materials science. Pyridine-based ligands are also widely used in coordination chemistry and catalysis.

While specific research detailing the use of this compound in these areas is not yet prevalent, its structural motifs suggest potential applications. For instance, fluorinated biaryl compounds derived from this boronic acid could be explored as components of Organic Light-Emitting Diodes (OLEDs), where fluorine substitution can tune the emission properties and improve device stability. nih.gov

Furthermore, the pyridine nitrogen atom in structures derived from this compound can act as a coordination site for metal ions. This opens up possibilities for the design of novel catalytic ligands with tailored steric and electronic properties, which could find use in various transition metal-catalyzed reactions. chemicalbook.com The development of boronic acid-based catalysts is also an emerging area of research. rsc.org

Precursors for Supramolecular Assemblies and Crystal Engineering

The design and synthesis of predictable, ordered molecular structures through non-covalent interactions is the central goal of crystal engineering and supramolecular chemistry. Boronic acids have emerged as exceptionally versatile building blocks in this field due to the strong and directional hydrogen-bonding capabilities of the -B(OH)₂ group. nih.gov This moiety can act as both a hydrogen bond donor and acceptor, enabling the formation of robust and predictable patterns, such as dimers, chains, and sheets. nih.gov

The structure of this compound offers several interaction sites that can be exploited to guide the formation of complex architectures. The boronic acid group can form strong O-H···O hydrogen bonds with other boronic acid molecules or O-H···N hydrogen bonds with the pyridine nitrogen of an adjacent molecule. nih.gov The presence of the fluorine atom introduces the possibility of weaker C-H···F interactions or halogen bonding, while the pyridine ring can participate in π-π stacking. The interplay of these distinct non-covalent forces allows for fine control over the resulting supramolecular assembly. Depending on the specific co-formers and crystallization conditions, molecules can be organized into diverse arrangements like stacked layers, helical chains, or intricate ribbon-like structures. nih.gov

Interaction TypeParticipating Groups on MoleculePotential Supramolecular Motif
Strong Hydrogen Bonding Boronic acid (-B(OH)₂) and Pyridine NitrogenHeteromeric synthons (e.g., dimers, chains)
π-π Stacking Pyridine RingStacked columnar or layered structures
Halogen Bonding Fluorine atomDirectional assembly, network formation
Dipole-Dipole Interactions Methoxy group (-OCH₃), Fluoro group (-F)Crystal packing stabilization

This multi-point recognition capability makes this compound a promising precursor for creating covalent organic frameworks (COFs) and other crystalline materials with tailored topologies and properties. nih.gov

Functionalization of Polymeric Architectures for Specific Properties

The incorporation of boronic acids into polymer structures is a powerful method for creating "smart" materials that respond to external stimuli, such as changes in pH or the presence of specific molecules like glucose. researchgate.net this compound can be used either as a monomer in a polymerization reaction or as a reagent to functionalize a pre-existing polymer backbone.

Boronic acid-functionalized polymers can exhibit reversible gelation behavior. researchgate.net In aqueous solutions, the boronic acid moieties can form cross-links with diol-containing polymers (like polyvinyl alcohol) or self-condense, leading to the formation of a hydrogel network. This process is often reversible and can be controlled by pH or the addition of a competitive diol, such as glucose. This responsivity is highly sought after for applications in drug delivery, tissue engineering, and sensing. rice.edunih.gov

The unique electronic properties conferred by the fluoro- and methoxy-substituents on the pyridine ring can further refine the properties of the resulting polymer. For example, these groups can modulate the pKa of the boronic acid, thereby altering the pH range over which the material exhibits its responsive behavior.

Polymerization/Functionalization StrategyDescriptionResulting Polymer Architecture
Suzuki Polycondensation The compound acts as a bifunctional monomer, reacting with dihalo-aromatic compounds to build the polymer backbone.Fully conjugated polymers with boronic acid functionality integrated into the main chain.
Post-Polymerization Modification The boronic acid is attached to a pre-formed polymer that has reactive side groups (e.g., amino or hydroxyl groups).A polymer scaffold with pendant boronic acid groups. researchgate.net
Ring-Opening Polymerization The compound is used to initiate or functionalize polymers made from cyclic esters or ethers.Block copolymers or end-functionalized polymers.

The synthesis of polymers incorporating this compound opens pathways to advanced materials with precisely controlled chemical, electronic, and physical properties for a wide range of technological applications.

Computational and Theoretical Investigations of 4 Fluoro 2 Methoxypyridine 3 Boronic Acid

Quantum Chemical Characterization

Quantum chemical characterizations serve to predict the fundamental electronic and structural properties of a molecule. Methodologies such as DFT, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are standard for achieving a balance between computational cost and accuracy for organic molecules.

The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. nih.gov A smaller energy gap generally implies higher reactivity and greater polarizability. nih.gov

For 4-Fluoro-2-methoxypyridine-3-boronic acid, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the methoxy (B1213986) group, while the LUMO would likely be distributed over the pyridine ring and the electron-deficient boronic acid moiety. The presence of an electronegative fluorine atom can lower the energy of both orbitals. researcher.life Time-dependent DFT (TD-DFT) is the standard method for calculating these electronic properties. lodz.pl

Illustrative Data: Frontier Molecular Orbital Energies This table presents hypothetical values typical for similar substituted pyridine derivatives, as calculated by DFT/B3LYP methods.

Molecular OrbitalEnergy (eV)Description
HOMO-6.95Primarily located on the pyridine ring and oxygen of the methoxy group.
LUMO-1.52Distributed across the pyridine ring and the boron atom.
Energy Gap (ΔE) 5.43 Indicates high kinetic stability.

Natural Bond Orbital (NBO) Analysis and Charge Distribution

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution within a molecule. It elucidates charge transfer, hyperconjugative interactions, and the nature of chemical bonds by transforming the calculated wave function into localized orbitals. This analysis is crucial for understanding the Lewis structure, intramolecular interactions, and the partial atomic charges on each atom.

In this compound, NBO analysis would quantify the electron-withdrawing effect of the fluorine atom and the boronic acid group, as well as the electron-donating nature of the methoxy group. The resulting charge distribution is fundamental to predicting the molecule's reactive sites for electrophilic and nucleophilic attack.

Illustrative Data: NBO Charge Distribution This table shows representative NBO charges on key atoms for a molecule like this compound.

AtomNBO Charge (a.u.)Implication
F (Fluorine)-0.45Strong electron-withdrawing nature.
O (Methoxy)-0.58Electron-donating, increases ring electron density.
N (Pyridine)-0.62Lewis basic site.
B (Boron)+0.85Highly electrophilic center.
C3 (Boron-bearing)-0.20Affected by both the boronic acid and adjacent methoxy group.

Spectroscopic Property Predictions (e.g., UV-Vis, NMR, FT-IR, FT-Raman)

Computational methods are highly effective at predicting various spectroscopic properties, which aids in the interpretation of experimental data.

UV-Vis Spectra: TD-DFT calculations can predict electronic transition energies and oscillator strengths, corresponding to absorption maxima in a UV-Vis spectrum. rsc.org

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H, ¹³C, and ¹¹B NMR spectroscopy. researchgate.netcompchemhighlights.org These predictions are invaluable for structure elucidation. compchemhighlights.org

Vibrational Spectra (FT-IR, FT-Raman): DFT calculations can determine the harmonic vibrational frequencies and intensities of a molecule. researchgate.net These computed frequencies, often scaled by an empirical factor to correct for anharmonicity, can be correlated with experimental FT-IR and FT-Raman spectra to assign specific vibrational modes to molecular motions. researchgate.netresearchgate.net

Illustrative Data: Predicted vs. Experimental Spectroscopic Data This table provides an example of how predicted spectroscopic data would be compared with experimental results for confirmation of the molecular structure.

SpectrumParameterCalculated ValueExperimental Value
¹³C NMRC-F Chemical Shift (δ)158.5 ppm159.2 ppm
¹H NMRMethoxy Protons (δ)4.05 ppm4.01 ppm
FT-IRC-B Stretching (ν)1355 cm⁻¹1350 cm⁻¹
FT-IRC-O Stretching (ν)1260 cm⁻¹1258 cm⁻¹
UV-Visλ_max275 nm278 nm

Mechanistic Elucidation via Computational Chemistry

Beyond static molecular properties, computational chemistry is a powerful tool for investigating dynamic processes, such as chemical reactions. For boronic acids, a primary area of interest is their participation in cross-coupling reactions.

Understanding a chemical reaction mechanism requires identifying the reactants, products, intermediates, and, most importantly, the transition states (TS) that connect them. Computational methods can locate the geometry of a transition state and calculate its energy, which corresponds to the activation energy (Ea) of the reaction step. nih.gov

For reactions involving this compound, such as the Suzuki-Miyaura cross-coupling, DFT calculations can map out the entire reaction pathway. This includes modeling the key steps of oxidative addition, transmetalation, and reductive elimination. mdpi.com The calculated energy profile reveals the rate-determining step and provides insights into how substituents on the pyridine ring influence the reaction kinetics. acs.org

Reactions are rarely performed in the gas phase; the solvent can have a profound impact on reaction rates and equilibria. ucsb.edu Computational models can account for these effects in two primary ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant, capturing the bulk electrostatic effects of the solvent on the solute. researchgate.net

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation to model specific interactions, such as hydrogen bonding between the boronic acid and a protic solvent. ucsb.edu

By incorporating solvent effects, computational models of catalytic cycles, like the palladium-catalyzed Suzuki-Miyaura reaction, become more accurate and predictive of real-world experimental outcomes. mdpi.comnih.govbohrium.com These models can help optimize reaction conditions by predicting how different solvents will affect the energy of intermediates and transition states throughout the catalytic cycle. acs.org

Structure-Reactivity Relationship Studies

The electronic and steric properties of this compound are primarily dictated by the interplay of its fluorine, methoxy, and boronic acid substituents on the pyridine ring. These groups influence the molecule's acidity, reactivity, and conformational preferences.

Impact of Fluorine and Methoxy Substituents on Boronic Acid Acidity and Reactivity

The acidity of arylboronic acids is a critical parameter influencing their reactivity, particularly in applications such as Suzuki-Miyaura cross-coupling reactions. The acidity is generally enhanced by the presence of electron-withdrawing groups and diminished by electron-donating groups. mdpi.com

For this compound, the fluorine atom at the 4-position is expected to increase the Lewis acidity of the boronic acid. Fluorine is a highly electronegative atom that exerts a strong electron-withdrawing inductive effect, which would stabilize the corresponding boronate anion. nih.gov In related phenylboronic acid systems, the introduction of a fluorine atom has been shown to increase acidity. nih.govresearchgate.net

A crucial interaction that would likely enhance the acidity is the potential for an intramolecular hydrogen bond between the ortho-methoxy group and the boronic acid moiety. Similar intramolecular hydrogen bonds have been observed in other ortho-substituted boronic acids and are known to stabilize the boronate anion, thereby increasing acidity. nih.gov

Table 1: Predicted Electronic Effects of Substituents on the Acidity of this compound This table is based on established chemical principles, as specific experimental or computational data for this compound is not available.

Substituent Position Electronic Effect Predicted Impact on Acidity
Fluorine 4 Inductively Electron-Withdrawing Increase
Methoxy 2 Inductively Electron-Withdrawing, Resonance Electron-Donating Ambiguous (likely net donating)

Conformational Analysis and Steric Hindrance Effects

The spatial arrangement of the substituents in this compound is expected to significantly influence its reactivity. The boronic acid group, being relatively bulky, will experience steric hindrance from the adjacent methoxy group at the 2-position.

This steric crowding, often referred to as the "ortho effect," is likely to force the boronic acid group to rotate out of the plane of the pyridine ring. Such a conformational change would disrupt the π-conjugation between the boronic acid's empty p-orbital and the aromatic system. This disruption of resonance can, in some cases, lead to an increase in the acidity of the boronic acid.

Computational modeling, such as Density Functional Theory (DFT), would be required to accurately determine the preferred conformations of the molecule and to quantify the rotational energy barriers of the boronic acid and methoxy groups. Such studies would provide valuable insights into the steric environment around the boron center, which is critical for understanding its interaction with other reagents.

Table 2: Anticipated Steric and Conformational Effects in this compound This table is based on general principles of conformational analysis, as specific data for this compound is not available.

Interaction Description Predicted Consequence
Ortho-substituent crowding Steric repulsion between the 2-methoxy and 3-boronic acid groups. Rotation of the boronic acid group out of the pyridine ring plane.

Emerging Research Directions and Future Outlook for 4 Fluoro 2 Methoxypyridine 3 Boronic Acid Chemistry

Development of More Efficient and Sustainable Synthetic Methods for Pyridinylboronic Acids

The synthesis of pyridinylboronic acids, crucial intermediates for cross-coupling reactions, has traditionally faced challenges that are now being addressed through greener and more efficient methodologies. nih.govorgsyn.org A primary focus is the replacement of expensive and environmentally impactful palladium catalysts with earth-abundant metals. digitellinc.com Iron, for instance, has emerged as a promising alternative due to its low cost, high natural abundance, and minimal toxicity. digitellinc.com Research into iron-catalyzed Suzuki-type biaryl couplings is actively being pursued to enhance the sustainability of processes involving pyridinylboronic acids. digitellinc.com

Another key area is the development of atom-economical C-H borylation reactions. mdpi.com Transition metal-catalyzed C-H borylation has become a powerful method for directly converting C-H bonds to C-B bonds, avoiding the need for pre-functionalized starting materials like organic halides. nih.govnih.gov Catalytic systems based on iridium and cobalt are particularly notable. nih.govrsc.org

Iridium-catalyzed C-H borylation is a valuable technique, though its application to pyridines can be hindered by catalyst inhibition from the pyridine (B92270) nitrogen's lone pair. rsc.org Strategies to overcome this include the introduction of substituents at the C-2 position. rsc.org

Cobalt-catalyzed C-H borylation of fluorinated arenes has shown unique regioselectivity, which is attributed to a kinetic pathway where the oxidative addition of the C-H bond is fast and reversible. nih.gov This allows for thermodynamic control, favoring the formation of cobalt-aryl bonds adjacent to fluorine atoms. nih.gov

These advanced methods are paving the way for more sustainable and efficient access to a wide array of pyridinylboronic acids.

MethodCatalyst MetalKey AdvantagesChallenges/Considerations
Suzuki-Miyaura CouplingIron (Fe)Earth-abundant, low cost, minimal toxicity. digitellinc.comFewer examples exist compared to palladium; optimization is ongoing. digitellinc.com
Direct C-H BorylationIridium (Ir)High efficiency, avoids pre-functionalization. nih.govrsc.orgCatalyst inhibition by pyridine nitrogen; regioselectivity can be an issue. rsc.org
Direct C-H BorylationCobalt (Co)Unique regioselectivity for fluorinated substrates, thermodynamically controlled. nih.govMechanism and substrate scope are areas of active research. nih.gov
Lithium-Halogen Exchange-Established method, scalable procedures available. orgsyn.orgRequires cryogenic temperatures and stoichiometric organolithium reagents. orgsyn.org

Exploration of Unconventional Reactivity Modes and Novel Transformations

Beyond their conventional role in Suzuki-Miyaura cross-coupling, researchers are exploring the unique reactivity of pyridinylboronic acids. A critical aspect influencing their application is their stability, particularly concerning protodeboronation—the cleavage of the carbon-boron bond. researchgate.net The stability of heteroaromatic boronic acids is highly dependent on pH. ed.ac.ukacs.org For instance, while 3- and 4-pyridyl boronic acids are relatively stable, 2-pyridyl boronic acids can undergo rapid protodeboronation. acs.org Understanding these pH-rate profiles is crucial for optimizing reaction conditions and identifying stability zones for otherwise labile compounds. ljmu.ac.uk

Kinetic studies are providing deeper insights into the fundamental reactivity of these compounds. For example, investigations into the complexation of 3-pyridinium boronic acid revealed that the protonated acid form can react faster with other molecules than its corresponding boronate anion. elsevierpure.com This highlights the subtle electronic effects that govern their reactivity.

Furthermore, pyridinylboronic acids are being used in non-traditional applications that leverage their unique structural and electronic properties. Pyridinium (B92312) boronic acid salts, for example, have been employed in crystal engineering to form complex, hydrogen-bonded three-dimensional networks, demonstrating their utility in supramolecular chemistry and materials science. rsc.org

Pyridinylboronic Acid IsomerRelative Stability to ProtodeboronationKey Reactivity Factor
2-PyridylLow (unstable)Undergoes rapid protodeboronation via zwitterionic intermediates. acs.org
3-PyridylHigh (stable)Exhibits very slow protodeboronation. acs.org
4-PyridylHigh (stable)Exhibits very slow protodeboronation. acs.org

Advanced Applications in Chemical Biology and Materials Science

The unique ability of boronic acids to form reversible covalent bonds with cis-diols has made them invaluable tools in chemical biology. acs.orgnih.gov This property is being exploited to create sophisticated sensors and affinity materials for capturing and detecting biologically important molecules like saccharides, glycoproteins, and nucleosides. acs.orgnih.gov Pyridinylboronic acids are particularly interesting in this context, as the pyridine ring can influence the acidity and binding properties of the boronic acid moiety. acs.org For instance, a 3-pyridinylboronic acid functionalized material allowed for the selective binding of cis-diol compounds at a low pH of 4.5. acs.org

In medicinal chemistry, the boronic acid group is a recognized pharmacophore, most famously incorporated in the proteasome inhibitor drug bortezomib. nih.govnih.gov The low general toxicity of the boronic acid functional group makes it an attractive component in drug design. nih.gov Pyridinylboronic acids serve as key building blocks in the synthesis of complex molecules for drug discovery programs. nih.govfishersci.com

In materials science, the directed interactions offered by the pyridine and boronic acid groups are being used for the rational design of novel materials. As mentioned, pyridinium boronic acid salts have been used to construct crystalline supermolecules with specific network topologies, showcasing their potential in creating functional solid-state materials. rsc.org

FieldApplicationUnderlying Principle
Chemical BiologySensors for SaccharidesReversible boronate ester formation with cis-diols. acs.orgnih.gov
Chemical BiologyGlycoprotein EnrichmentBoronate affinity materials (BAMs) selectively capture cis-diol-containing biomolecules. acs.org
Medicinal ChemistryDrug Discovery Building BlockUsed in Suzuki-Miyaura coupling to synthesize complex biologically active compounds. nih.govnih.gov
Materials ScienceCrystal EngineeringFormation of specific hydrogen-bonding patterns to build supramolecular structures. rsc.org

Integration with High-Throughput Experimentation and Artificial Intelligence in Reaction Discovery and Optimization

The complexity of modern chemical synthesis demands faster and more efficient methods for reaction discovery and optimization. acs.org High-Throughput Experimentation (HTE) has become a powerful tool in both industrial and academic settings, allowing for the rapid screening of numerous reaction variables such as catalysts, ligands, solvents, and bases. acs.orgacs.org Suzuki-Miyaura reactions, a primary application for pyridinylboronic acids, are ideally suited for HTE due to their broad substrate scope and general stability. acs.org HTE workflows enable the quick identification of optimal conditions, accelerating the development of robust synthetic processes. acs.org

Predict Reactivity: By training on existing reaction data, ML models can predict the success or failure of a potential reaction, saving time and resources. scitechdaily.comnih.gov

Optimize Conditions: AI algorithms can navigate the complex parameter space of a chemical reaction to suggest optimal conditions more efficiently than traditional methods. bionity.com

Discover New Pathways: AI can be used for retrosynthesis, proposing viable synthetic pathways to target molecules that may not be obvious to a human chemist. acs.org

The synergy between automated HTE platforms and predictive AI models represents the future of chemical synthesis. bionity.com This data-driven approach will undoubtedly accelerate the discovery of new reactions and applications for pyridinylboronic acids, enabling chemists to access novel chemical space with unprecedented efficiency. nih.gov

Q & A

Q. What are the optimized synthetic routes for 4-fluoro-2-methoxypyridine-3-boronic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves halogenation of a pyridine precursor followed by boronation. Key steps include:
  • Halogenation : Fluorination at the 4-position using reagents like Selectfluor™ under anhydrous conditions.
  • Methoxy Introduction : Nucleophilic substitution (e.g., methoxy group via Pd-catalyzed coupling).
  • Boronation : Miyaura borylation with bis(pinacolato)diboron and a palladium catalyst (e.g., Pd(dppf)Cl₂) .
  • Optimization : Yield improves with strict temperature control (60–80°C), inert atmosphere (N₂/Ar), and solvent polarity (THF/DMF mixtures). Reaction monitoring via TLC and HPLC ensures intermediate purity .

Table 1 : Example Reaction Conditions

StepReagents/CatalystsTemperatureSolventYield Range
FluorinationSelectfluor™, K₂CO₃80°CDMF60–75%
BoronationPd(dppf)Cl₂, B₂pin₂60°CTHF70–85%

Q. What purification techniques are recommended for isolating this compound?

  • Methodological Answer :
  • Recrystallization : Use toluene/hexane (1:3) to remove polar impurities.
  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients (10–30% EA) for boronic acid isolation.
  • Quality Control : Purity (>95%) confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and ¹⁹F NMR .

Q. How is this compound utilized in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : Acts as a boronate nucleophile in Suzuki-Miyaura couplings. Key considerations:
  • Base Selection : Cs₂CO₃ or K₃PO₄ enhances transmetalation efficiency.
  • Solvent : Dioxane/water (4:1) optimizes solubility and reactivity.
  • Substituent Effects : The 2-methoxy group directs coupling to the 3-boronic acid site, while 4-fluoro enhances electronic stability .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodological Answer :
  • Moisture Sensitivity : Degrades via boroxine formation; store under argon at -20°C.
  • Thermal Stability : Decomposes above 150°C (TGA data recommended).
  • Handling : Use gloveboxes for air-sensitive reactions .

Q. Which analytical techniques are critical for characterizing this boronic acid?

  • Methodological Answer :
  • NMR : ¹H (δ 7.8–8.2 ppm for pyridine protons), ¹⁹F (δ -110 to -120 ppm), and ¹¹B NMR (δ 28–32 ppm) confirm structure.
  • Mass Spectrometry : HRMS (ESI+) for molecular ion validation.
  • HPLC : Purity assessment with UV detection at 254 nm .

Advanced Questions

Q. How can researchers resolve conflicting structural data (e.g., regioisomer ambiguity)?

  • Methodological Answer :
  • Comparative XRD/NMR : Compare with analogs like 5-fluoro-2-methoxypyridine-4-boronic acid (CAS 1043869-98-2) to distinguish substitution patterns .
  • DFT Calculations : Predict ¹³C NMR shifts to validate regiochemistry .

Q. What computational methods predict the reactivity of this compound in catalytic systems?

  • Methodological Answer :
  • DFT Studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites.
  • Solvent Modeling : COSMO-RS predicts solubility and reaction barriers in polar aprotic solvents .

Q. How does this compound interact with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Binding Assays : Surface plasmon resonance (SPR) measures dissociation constants (Kd) with protein targets.
  • Inhibition Studies : IC₅₀ determination via fluorescence-based enzymatic assays (e.g., kinase inhibition) .

Q. What are the thermal decomposition pathways of this compound?

  • Methodological Answer :
  • TGA/DSC : Identifies decomposition onset (~150°C) and exothermic events.
  • LC-MS : Detects boroxine or defluorinated byproducts under thermal stress .

Q. How do substituents (fluoro/methoxy) influence structure-activity relationships (SAR) in drug discovery?

  • Methodological Answer :
  • Systematic Substitution : Synthesize analogs (e.g., 4-chloro-2-methoxy variants) and compare bioactivity.
  • Electronic Effects : Methoxy enhances electron density, while fluoro modulates lipophilicity and target binding .

Q. What protocols ensure safety in air-/moisture-sensitive reactions involving this compound?

  • Methodological Answer :
  • Schlenk Techniques : Use double-manifold systems for reagent transfer.
  • Glovebox Synthesis : Maintain O₂/H₂O levels <1 ppm during catalysis.
  • Quench Protocols : Neutralize residual boronic acid with pH 7 buffer before disposal .

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